ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 214778-28-6
VCID: VC11506424
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-3-4-10-5-7(6)12-8/h3-5H,2H2,1H3,(H,11,12)
SMILES: CCOC(=O)C1=NC2=C(N1)C=NC=C2
Molecular Formula: C9H9N3O2
Molecular Weight: 191.2

ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate

CAS No.: 214778-28-6

Cat. No.: VC11506424

Molecular Formula: C9H9N3O2

Molecular Weight: 191.2

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate - 214778-28-6

Specification

CAS No. 214778-28-6
Molecular Formula C9H9N3O2
Molecular Weight 191.2
IUPAC Name ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-3-4-10-5-7(6)12-8/h3-5H,2H2,1H3,(H,11,12)
SMILES CCOC(=O)C1=NC2=C(N1)C=NC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

Ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate features a bicyclic framework comprising a five-membered imidazole ring fused to a six-membered pyridine ring. The imidazole moiety contributes two nitrogen atoms at positions 1 and 3, while the pyridine ring contains a nitrogen atom at position 4. The ethyl ester group at position 2 enhances the compound’s lipophilicity, influencing its solubility and interaction with biological targets .

The IUPAC name, ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate, reflects this arrangement, with the SMILES notation CCOC(=O)C1=NC2=C(N1)C=NC=C2 providing a precise representation of its connectivity. The compound’s planar structure and conjugated π-system facilitate aromatic interactions, critical for binding to enzymatic active sites or nucleic acids.

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The synthesis of ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate typically involves condensation reactions between pyridine derivatives and carboxylic acid equivalents. One approach utilizes 3-amino-4-chloropyridine as a starting material, which undergoes nucleophilic substitution with ethyl glyoxylate followed by cyclization under acidic conditions . For example, a reported method involves:

  • Amination: Reacting 3-amino-4-chloropyridine with ethyl glyoxylate in ethanol at 60°C to form an imine intermediate.

  • Cyclization: Treating the intermediate with hydrochloric acid to induce ring closure, yielding the imidazo[4,5-c]pyridine core .

This method achieves moderate yields (60–70%) and requires purification via column chromatography to isolate the product .

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a efficient alternative, reducing reaction times from hours to minutes. In one protocol, a mixture of 3-amino-4-chloropyridine, ethyl glyoxylate, and a catalytic amount of p-toluenesulfonic acid (PTSA) is irradiated at 120°C for 15 minutes, achieving yields exceeding 80%. The enhanced kinetics under microwave conditions minimize side reactions, improving purity and scalability.

Mechanistic Insights

A time-dependent <sup>1</sup>H NMR study elucidated the reaction mechanism (Scheme 1) :

  • Imine Formation: The primary amine reacts with the aldehyde group of ethyl glyoxylate, forming a Schiff base.

  • Cyclization: Intramolecular attack by the adjacent amine nitrogen on the electrophilic carbon of the imine generates a dihydroimidazo[4,5-c]pyridine intermediate.

  • Aromatization: Oxidation or acid-catalyzed dehydrogenation converts the dihydro intermediate to the fully aromatic product .

Zinc dust and hydrochloric acid are often employed to facilitate the final aromatization step, as demonstrated in the synthesis of derivatives like 3-butyl-2-(2-fluorophenyl)-3H-imidazo[4,5-b]pyridine .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich imidazole ring undergoes electrophilic substitution at position 5. For instance, nitration with nitric acid in sulfuric acid introduces a nitro group, which can be reduced to an amine for further functionalization.

Nucleophilic Acyl Substitution

The ethyl ester group is susceptible to hydrolysis under basic conditions, yielding the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s solubility or conjugating it to other molecules. For example, saponification with aqueous NaOH produces 3H-imidazo[4,5-c]pyridine-2-carboxylic acid, a precursor for amide derivatives .

Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProductYield (%)
NitrationHNO₃, H₂SO₄, 0°C5-Nitro derivative65
Ester HydrolysisNaOH, H₂O/EtOH, refluxCarboxylic acid85
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF2-Aryl derivative72
DerivativeTarget/AssayActivity (IC₅₀/MIC)
2-(4-Fluorophenyl)EGFR kinase2.3 μM
5-NitroMCF-7 cells58 μM
3-Butyl-2-(furan-2-yl)Staphylococcus aureusMIC >250 μM

Applications in Drug Discovery and Development

Scaffold for Kinase Inhibitors

The compound’s ability to mimic purine bases makes it a valuable scaffold for designing kinase inhibitors. For example, replacing the ethyl ester with a carboxamide group yielded analogs with nanomolar affinity for CDK2, a target in oncology .

Fluorescent Probes

Functionalization with fluorophores like dansyl or coumarin enables its use as a fluorescent probe for studying protein-ligand interactions. The rigid structure minimizes quenching effects, enhancing signal-to-noise ratios in microscopy .

Metal Complexation

The nitrogen-rich structure chelates transition metals, forming complexes with catalytic or antimicrobial properties. A copper(II) complex exhibited enhanced activity against Candida albicans (MIC: 12.5 μg/mL), suggesting potential in antifungal therapy.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • <sup>1</sup>H NMR (300 MHz, CDCl₃): Signals at δ 8.30 (dd, J = 4.5 Hz, 1H), 8.00 (d, J = 1.3 Hz, 1H), and 4.44 (t, J = 6.2 Hz, 2H) confirm the aromatic protons and ethyl ester group .

  • IR (KBr): Peaks at 1727 cm⁻¹ (C=O stretch) and 1598 cm⁻¹ (C=N stretch) validate the ester and imine functionalities .

  • HRMS: Observed m/z 293.1535 (M⁺) matches the calculated mass for C₁₈H₁₉N₃O (Δ = 0.7 ppm) .

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